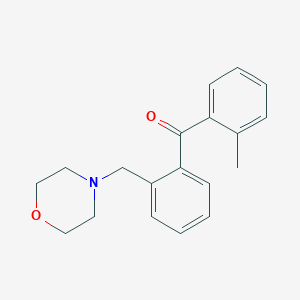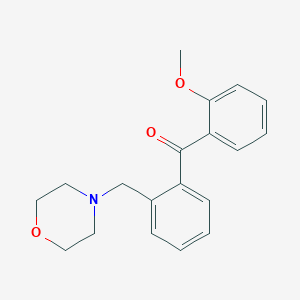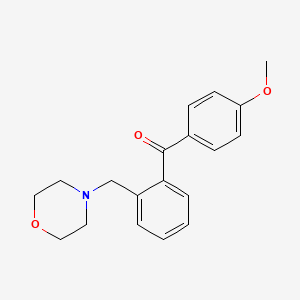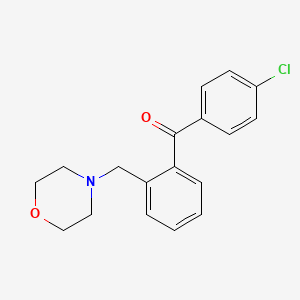
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structural characterization, and properties, which can provide insights into the analysis of the compound . For instance, the synthesis of benzophenone derivatives and pyrrole compounds is a common theme in these studies .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including one-pot processes and the use of catalyst
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
A study by Al‐Ghorbani et al. (2016) explored the synthesis of benzophenone derivatives, including those with chloro and fluoro groups, for antiproliferative activity against cancer cells. These compounds showed significant activity in inhibiting tumor growth, particularly in Dalton's lymphoma, by inducing apoptosis through DNA fragmentation (Al‐Ghorbani et al., 2016).
Ultraviolet Light Filtering and Toxicity Studies
Benzophenone-3 (BP-3), often used as a UV light filter in sunscreens, has been studied for its cytotoxic effects on rat thymocytes. Research by Utsunomiya et al. (2019) revealed that BP-3 exposure increased intracellular Zn2+ levels and vulnerability to oxidative stress (Utsunomiya et al., 2019).
Environmental Impact and Degradation Studies
Guo et al. (2016) investigated the degradation of BP-3 in aqueous solutions, examining the reaction kinetics and intermediates generated during the process. Their study highlights the importance of understanding the environmental impact and degradation pathways of such compounds (Guo et al., 2016).
Applications in Polymer Chemistry
Research by Ghassemi and Mcgrath (2004) focused on synthesizing high molecular weight poly(2,5-benzophenone) derivatives for applications in proton exchange membranes, demonstrating the versatility of benzophenone derivatives in material science (Ghassemi & Mcgrath, 2004).
Alzheimer's Disease Research
Belluti et al. (2014) explored the development of multipotent agents against Alzheimer's disease using fluorinated benzophenone derivatives. These compounds exhibited micromolar potency against targets related to the disease, showing the potential of benzophenone derivatives in therapeutic applications (Belluti et al., 2014).
Tumor Growth Inhibition and Angiogenesis
Mohammed and Khanum (2018) studied novel benzophenone analogs for their anti-cancer properties, particularly focusing on angiogenesis inhibition and tumor growth reduction. Their findings suggest the potential of benzophenone derivatives in cancer therapy (Mohammed & Khanum, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOCFFXUFPOJSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643665 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone | |
CAS RN |
898774-89-5 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

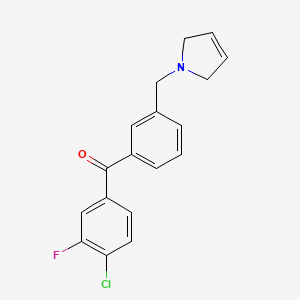
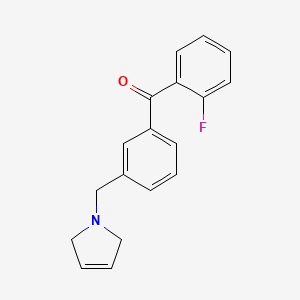



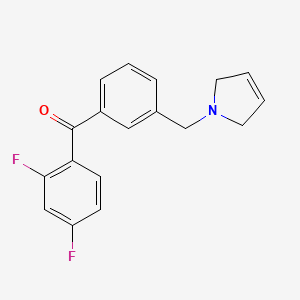
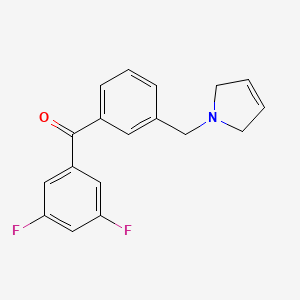
![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)
